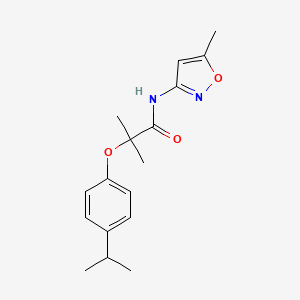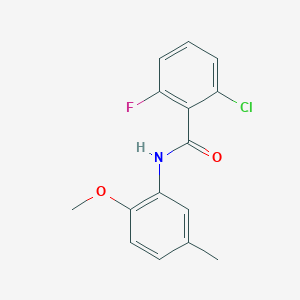![molecular formula C20H25N3O2S B5142000 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized by Bayer AG in 2001 and has since been used in various scientific research studies.
Wirkmechanismus
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of inhibitor of kappa B (IκB) kinase (IKK). This prevents the degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus and the activation of NF-κB-dependent genes. 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has also been shown to inhibit the activity of other enzymes involved in the NF-κB pathway, including TAK1 and MEKK1.
Biochemical and Physiological Effects:
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been shown to inhibit the replication of various viruses, including HIV, HCV, and HSV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It has been shown to have minimal off-target effects and is therefore a useful tool for investigating the role of NF-κB in various diseases. However, one limitation of using 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 is its potential toxicity. It has been shown to induce apoptosis in some cell types at high concentrations, and caution should be taken when using 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the role of NF-κB in the pathogenesis of various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases. Additionally, the potential use of 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 as a therapeutic agent for these diseases should be further investigated.
Synthesemethoden
The synthesis of 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 involves the reaction of 4-butoxybenzoyl chloride with 4-(dimethylamino)aniline in the presence of triethylamine. The resulting intermediate is then reacted with carbon disulfide and hydrazine hydrate to form the final product. The synthesis process has been optimized to yield high purity and yield of 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been used in various in vitro and in vivo studies to investigate the role of NF-κB in various diseases, including cancer, arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-4-5-14-25-18-12-6-15(7-13-18)19(24)22-20(26)21-16-8-10-17(11-9-16)23(2)3/h6-13H,4-5,14H2,1-3H3,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULMBDIYDBHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)
![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)

![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5141971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)
![2-({[(allylamino)(imino)methyl]thio}methyl)phenyl dimethylcarbamate hydrochloride](/img/structure/B5141985.png)
